![molecular formula C20H20F2N2O2S B2475719 2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1797255-25-4](/img/structure/B2475719.png)
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Description
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H20F2N2O2S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent Development
- A study described the synthesis and evaluation of fluorine-containing benzamide analogs as ligands for PET imaging of the sigma-2 receptor status in solid tumors. These compounds, due to their affinity for sigma2 receptors and acceptable tumor/normal tissue ratios, are promising for imaging applications (Tu et al., 2007).
Synthesis of Heterocyclic Structures
- Research on the iridium-catalyzed oxidative cross-coupling of primary benzamides with thiophenes has been reported, offering a rapid pathway to (2-thienyl)benzamide skeletons, which are prevalent in pharmaceuticals and advanced materials (Tan, Ran, & You, 2018).
- Another study focused on rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for synthesizing fluorinated heterocycles, underscoring the role of such processes in pharmaceutical and agrochemical industries (Wu et al., 2017).
Potential Pharmaceutical Applications
- Compounds with the tetrahydroisoquinoline moiety, similar to the one mentioned, have been explored for their cytotoxicity, anti-inflammatory, and psychotropic activities, demonstrating potential as therapeutic agents (Zablotskaya et al., 2013).
- Another study synthesized substituted tetrahydroisoquinolines as anticancer agents, highlighting the therapeutic potential of such compounds (Redda, Gangapuram, & Ardley, 2010).
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c1-2-18(25)24-10-9-13-7-8-15(11-14(13)12-24)23-19(26)16-5-3-4-6-17(16)27-20(21)22/h3-8,11,20H,2,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPSRJOQOHMKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
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